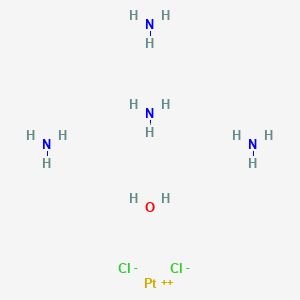

Tetraammineplatinum(II) chloride hydrate

Overview

Description

Tetraammineplatinum(II) chloride hydrate is a complex inorganic compound with notable applications in various chemical synthesis processes and catalysis. Its unique properties and reactivity stem from its molecular structure and the presence of the platinum(II) ion coordinated with ammonia ligands.

Synthesis Analysis

The synthesis of Tetraammineplatinum(II) chloride involves several stages, starting from platinum salts. The overall yield to Tetraammineplatinum(II) chloride has been reported to be 61%, indicating a complex synthesis process that involves careful control of reaction conditions and stages, including the determination of platinum by atomic absorption and characterization by XRD, IR, and XRF analyses (Martínez-Montalvo et al., 2017).

Molecular Structure Analysis

Research on the molecular structure of Tetraammineplatinum(II) chloride hydrate has revealed its coordination environment and bond distances, providing insights into its chemical reactivity and interactions. The hydrated platinum(II) ion in acidic aqueous solution binds four water molecules with specific Pt-O bond distances, highlighting the weak axial water coordination (Jalilehvand & Laffin, 2008).

Chemical Reactions and Properties

Tetraammineplatinum(II) chloride hydrate participates in a variety of chemical reactions, including hydrolysis and reactions with other metal salts under certain conditions. The compound has shown to act as a fluoride-ion acceptor in solutions of beryllium halides in liquid ammonia, demonstrating its versatility in chemical synthesis (Kraus et al., 2012).

Physical Properties Analysis

The physical properties of Tetraammineplatinum(II) chloride hydrate, such as its crystalline structure and hydration pattern, have been studied using techniques like crystallography and molecular dynamics simulations. These studies have provided detailed pictures of its hydration structure and the impact of solvation on its behavior in solution (Melchior et al., 2013).

Chemical Properties Analysis

The chemical properties of Tetraammineplatinum(II) chloride hydrate, particularly its reactivity and catalytic capabilities, have been explored in the context of vapor-phase hydrosilylation of acetylene. It has been shown to be an active and thermally stable catalyst when supported on silica gel, illustrating its potential in industrial applications (Okamoto et al., 2002).

Scientific Research Applications

Application 1: Electrode Deposition on Nafion Membranes

- Summary of the Application : Tetraammineplatinum(II) chloride hydrate is used as a source of platinum to deposit a layer of Pt electrode on Nafion membranes . Nafion is a sulfonated tetrafluoroethylene based fluoropolymer-copolymer discovered in the late 1960s by Walther Grot of DuPont. It is widely used in applications requiring excellent chemical resistance, and it is one of the most common materials of choice for proton exchange membranes in fuel cells.

Application 2: Decomposition of Volatile Organic Compounds

- Summary of the Application : Tetraammineplatinum(II) chloride hydrate can be used as a coupling catalyst in the electron beam technology for the decomposition of volatile organic compounds . Volatile organic compounds (VOCs) are a large group of carbon-based chemicals that easily evaporate at room temperature. Many are commonly used in paint thinners, lacquer thinners, moth repellents, air fresheners, hobby supplies, wood preservatives, aerosol sprays, degreasers, automotive products, and dry cleaning fluids.

Safety And Hazards

Tetraammineplatinum(II) chloride hydrate may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

Tetraammineplatinum(II) chloride hydrate has potential applications in various fields due to its role as a catalyst. It can be used in the electron beam technology for the decomposition of volatile organic compounds . It can also be used as a source of platinum to deposit a layer of Pt electrode on Nafion membranes .

properties

IUPAC Name |

azane;dichloroplatinum;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.4H3N.H2O.Pt/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBDNMCYHWRSOH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.O.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H14N4OPt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetraammineplatinum(II) chloride hydrate | |

CAS RN |

108374-32-9, 13933-33-0 | |

| Record name | Tetraammineplatinum(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Platinum(2+), tetraammine-, chloride (1:2), (SP-4-1)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

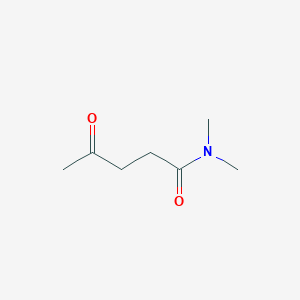

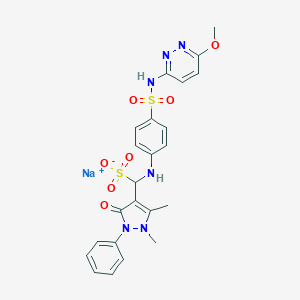

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenesulfonic acid, 2-[2-[1-(2-chloro-6-methylphenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-4-[[(3-chloro-1-oxido-1,2,4-benzotriazin-7-yl)carbonyl]amino]-, sodium salt (1:1)](/img/structure/B79808.png)